molecular formula C5H4ClN3O2 B2587947 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride CAS No. 2490375-48-7

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride

Cat. No.: B2587947
CAS No.: 2490375-48-7
M. Wt: 173.56
InChI Key: DOBRSAWHAFOICB-UHFFFAOYSA-N
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Description

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C5H3N3O2·HCl. It is an imidazole derivative, characterized by the presence of a cyano group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The imidazole ring in 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride is amphoteric in nature, showing both acidic and basic properties . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Molecular Mechanism

It is known that imidazole derivatives can show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is unique due to the presence of both a cyano and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRSAWHAFOICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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